molecular formula C11H14N2O2S B1419979 [2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethyl]thiourea CAS No. 1152583-31-7

[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethyl]thiourea

Cat. No. B1419979
M. Wt: 238.31 g/mol
InChI Key: ALWBFAIIQWRRFZ-UHFFFAOYSA-N
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Description

The compound “[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethyl]thiourea” appears to contain a benzodioxin ring, an ethyl group, and a thiourea group. Benzodioxin is a type of chemical compound that consists of a benzene ring fused to a dioxin ring . Thiourea is an organosulfur compound with the formula SC(NH2)2. It is structurally similar to urea, except that the oxygen atom is replaced by a sulfur atom .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, would consist of a 2,3-dihydro-1,4-benzodioxin ring attached to a thiourea group via an ethyl linker. The benzodioxin ring is a bicyclic structure consisting of a benzene ring fused to a 1,4-dioxin ring .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the benzodioxin and thiourea functional groups. The thiourea group can act as a nucleophile and is also prone to protonation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the polar thiourea group could enhance solubility in polar solvents .

Scientific Research Applications

Anticancer Activity

One of the significant applications of derivatives of “[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethyl]thiourea” is in the development of anticancer agents. For instance, N-[3,4-Dihydro-4-(hydroxymethyl)-2,2,4-trimethyl-2H-1-benzothiopyran-6-yl]-N′-(4-nitrophenyl)thiourea has shown strong anticancer activity across several assays and cell lines. This compound is under consideration for clinical trials for the potential treatment of kidney cancer due to its strong anticancer activity and low toxicity observed in animal studies (Nammalwar, Bunce, Benbrook, Lu, Li, Chen, & Berlin, 2010).

Antibacterial and Lipoxygenase Inhibition

Derivatives containing the 1,4-benzodioxin ring have also been synthesized with the aim of finding new therapeutic agents with antibacterial potential and possible applications in treating inflammatory ailments. For example, compounds synthesized with this moiety have shown good inhibitory activity against various Gram-positive and Gram-negative bacterial strains, as well as decent inhibition against lipoxygenase enzyme, which could make them suitable candidates for treating inflammatory diseases (Abbasi, Rehman, Siddiqui, Sheeza, Nazir, Ahmad, Malik, & Shah, 2017).

Synthesis of Benzothiazole Derivatives

Research has also explored the synthesis of new benzothiazole derivatives starting from unsymmetrical thioureas, leading to compounds with potential anti-tumor activity. This includes the creation of N-(6-substitued-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine compounds which have been evaluated against various cancer cell lines, demonstrating significant cytotoxicity for certain compounds (Eshghi, Eshkil, Saljooghi, & Bakavoli, 2019).

Antidiabetic Potential

A series of new compounds incorporating the [2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethyl]thiourea moiety were synthesized and evaluated for their anti-diabetic potential. These studies involved assessing their inhibitory activities against the α-glucosidase enzyme, revealing that some of these compounds exhibited weak to moderate inhibitory activities, suggesting potential therapeutic applications in managing type-2 diabetes (Abbasi, Parveen, Rehman, Siddiqui, Irshad, Shah, & Ashraf, 2023).

Safety And Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

The potential applications and future directions for this compound would depend on its properties and biological activity. It could potentially be explored for various uses in fields like medicinal chemistry, depending on its biological activity .

properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2S/c12-11(16)13-4-3-8-1-2-9-10(7-8)15-6-5-14-9/h1-2,7H,3-6H2,(H3,12,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALWBFAIIQWRRFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)CCNC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethyl]thiourea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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